{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid
Description
{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid (CAS: 1006440-43-2) is a pyrazole-derived sulfonic acid compound with a molecular weight of 277.25 g/mol . Its structure features a 3,5-dimethyl-4-nitro-substituted pyrazole core linked to a methylsulfonyl acetic acid moiety. The nitro group at the 4-position of the pyrazole ring introduces strong electron-withdrawing effects, which may influence the acidity of the sulfonyl acetic acid group and its reactivity in chemical or biological systems.
Properties
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfonyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6S/c1-5-8(11(14)15)6(2)10(9-5)4-18(16,17)3-7(12)13/h3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIIJQXUUQRLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CS(=O)(=O)CC(=O)O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Methylation: Methyl groups are introduced at the 3 and 5 positions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the pyrazole ring.
Condensation: The sulfonyl acetic acid moiety can engage in condensation reactions with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Condensation: Ammonia or primary amines for amide formation; alcohols with acid catalysts for ester formation.
Major Products
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives.
Condensation: Amides and esters of the sulfonyl acetic acid moiety.
Scientific Research Applications
Chemistry
In chemistry, {[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its pyrazole ring is a common motif in many bioactive molecules, and modifications can lead to compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and polymers. Its stability and reactivity make it suitable for various applications, including as an intermediate in the production of specialty chemicals.
Mechanism of Action
The biological activity of {[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyrazole ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of sulfonyl/sulfinyl acetic acid derivatives, often integrated into heterocyclic frameworks. Key structural analogs and their distinguishing features are summarized below:
Key Differences
Core Heterocycles :
- The target compound utilizes a pyrazole ring, whereas analogs like 3ae/3af and 3ag are based on benzimidazole scaffolds . Compound 167 combines indazole and pyridine rings, indicating greater structural complexity .
- The pyrazole core in the target compound is substituted with nitro and methyl groups, contrasting with methoxy, trifluoroethoxy, or sulfonamide substituents in analogs.
Functional Groups :
- The sulfonyl acetic acid group in the target compound is distinct from sulfinyl-acetamide (e.g., 3ae/3af ) or sulfonamide-alkyne (e.g., 167 ) functionalities. The acetic acid moiety may confer higher polarity compared to esterified or amide-linked derivatives.
Synthesis and Availability: The target compound’s discontinued status contrasts with the robust synthesis yields (72–97%) reported for benzimidazole derivatives . Compound 167 employs multi-step synthesis with atropisomer separation, highlighting the technical demands of structurally intricate analogs .
Physicochemical Properties :
- The nitro group in the target compound likely increases acidity (pKa of sulfonyl acetic acid) compared to methoxy or alkyl-substituted analogs.
- Molecular weight differences (277.25 vs. 700–900 g/mol in analogs) reflect variations in substituent bulk, impacting solubility and bioavailability.
Research Findings
Biological Activity
{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antioxidant domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₉H₁₀N₄O₄S
- Molecular Weight : 246.26 g/mol
The structure features a pyrazole ring substituted with a nitro group and a sulfonyl acetic acid moiety, which may contribute to its biological properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound has been evaluated for its effectiveness against various microorganisms:
- In Vitro Studies :
- The compound exhibited significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 250 µg/mL .
- A specific derivative containing the sulfonamide moiety showed enhanced activity against Candida albicans (62.5 µg/mL) compared to fluconazole, indicating potential as an antifungal agent .
Antioxidant Activity
The antioxidant capacity of pyrazole derivatives has also been investigated:
- Comparative Analysis :
Structure-Activity Relationship (SAR)
The biological activity of {[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid can be influenced by structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Enhances antimicrobial potency |
| Sulfonamide moiety | Increases antifungal activity |
Research indicates that the presence of both the pyrazole and sulfonamide functionalities may lead to a synergistic effect, enhancing the overall biological activity of the compound .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of compounds related to {[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid:
- Study on Antimicrobial Activity :
- Antioxidant Evaluation :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves sequential functionalization of a pyrazole core. A nitro group can be introduced at the 4-position via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄), followed by alkylation at the 1-position using a bromomethylsulfonylacetic acid precursor. Key optimization steps include monitoring reaction temperature (0–5°C for nitration to avoid over-oxidation) and using anhydrous solvents (e.g., DMF) for alkylation to minimize hydrolysis .
- Validation : Confirm intermediate purity via TLC and elemental analysis (e.g., C, H, N deviations <0.3% from theoretical values) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Elemental Analysis : Verify stoichiometry (e.g., C: 45.2%, H: 4.1%, N: 16.8% for C₉H₁₂N₄O₆S) .
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl methylene protons at δ 4.2–4.5 ppm; nitro group deshielding adjacent pyrazole protons) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks (e.g., m/z 304.05 for C₉H₁₁N₄O₆S⁻) .
Q. What crystallographic techniques are suitable for resolving its molecular structure?
- Approach : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement. Due to potential twinning or disorder in the nitro/sulfonyl groups, employ high-resolution data (d-spacing <0.8 Å) and iterative refinement cycles .
Advanced Research Questions
Q. How does the nitro group’s position (4 vs. 3/5 on the pyrazole ring) influence steric and electronic properties in derivatives?
- Experimental Design : Synthesize positional isomers and compare:
- Steric Effects : X-ray structures show 4-nitro substitution creates less steric hindrance with adjacent methyl groups than 3/5-nitro .
- Electronic Effects : DFT calculations (B3LYP/6-31G*) indicate 4-nitro reduces pyrazole ring aromaticity by 12% compared to 3-nitro isomers .
Q. What strategies mitigate sulfonyl group hydrolysis during synthetic steps?
- Data-Driven Solutions :
- pH Control : Maintain pH >8 during alkylation to stabilize the sulfonate intermediate .
- Protecting Groups : Use tert-butylsulfonyl analogs temporarily, removed later via TFA .
Q. How can conflicting spectral data (e.g., NMR splitting vs. computational predictions) be resolved?
- Troubleshooting :
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to -40°C) to detect conformational exchange in the sulfonylacetic acid chain .
- Solvent Polarity : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents stabilize intramolecular H-bonding, simplifying splitting patterns .
Q. What are the challenges in assessing biological activity, and how can they be addressed?
- Case Study : In pyrazole-based drug discovery, nitro groups often confer toxicity. Replace the nitro group with cyano or trifluoromethyl to enhance metabolic stability while retaining electronic effects .
- Assays : Use HEK-293 cells for preliminary cytotoxicity screening (IC₅₀ >100 µM acceptable for further studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
